molecular formula C17H30Cl2N2O2 B2477284 1-(Mesityloxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride CAS No. 475146-16-8

1-(Mesityloxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride

Cat. No. B2477284
CAS RN: 475146-16-8
M. Wt: 365.34
InChI Key: KFJXDMZPKCPFKR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of these compounds is not provided in the available sources .

Scientific Research Applications

Synthesis and Characterization

Researchers have developed methods for synthesizing derivatives with potential as α_1 receptor antagonists, highlighting the importance of specific functional groups in achieving biological activity. For instance, a study focused on designing and synthesizing 1-(pyridin-3-yloxyl)-3-(4-phenylpiperazin-1-yl)-propan-2-ol derivatives, demonstrating potent α1 receptor antagonistic activity. This suggests a potential pathway for the synthesis of compounds structurally related to 1-(Mesityloxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride with similar bioactivities (J. Hon, 2013).

Anticonvulsant Properties

Derivatives of N-(4-methylpiperazin-1-yl)- and N-[3-(4-methylpiperazin-1-yl)propyl] have been synthesized and evaluated for their anticonvulsant activities. Compounds with an aromatic ring at position-3 exhibited significant activity in the maximum electroshock (MES) seizure test. This work suggests the therapeutic potential of structurally related compounds in the treatment of convulsions (J. Obniska et al., 2005).

Antimicrobial Agents

The compound 1-hydroxypiperazine dihydrochloride has been applied to the synthesis of new pyridone carboxylic acid antibacterial agents, indicating the utility of piperazine derivatives in developing antimicrobial therapies. This research may provide insights into the antimicrobial applications of related compounds (T. Uno et al., 1989).

Mechanism of Action

The mechanism of action of these compounds is not provided in the available sources .

properties

IUPAC Name

1-(4-methylpiperazin-1-yl)-3-(2,4,6-trimethylphenoxy)propan-2-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O2.2ClH/c1-13-9-14(2)17(15(3)10-13)21-12-16(20)11-19-7-5-18(4)6-8-19;;/h9-10,16,20H,5-8,11-12H2,1-4H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFJXDMZPKCPFKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)OCC(CN2CCN(CC2)C)O)C.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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